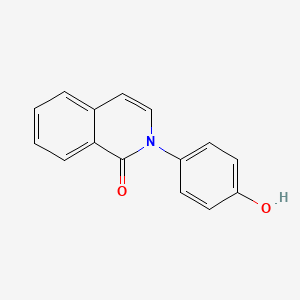

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one

Descripción general

Descripción

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with isoquinoline derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Sourcing and purification of 4-hydroxybenzaldehyde and isoquinoline derivatives.

Reaction Setup: Utilizing reactors with precise temperature and pressure control.

Catalysis: Employing acid catalysts to facilitate the condensation reaction.

Purification: Using techniques such as recrystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(3-Nitro-4-hydroxyphenyl)isoquinolin-1(2H)-one | 62% | Adapted from |

| Bromination | Br₂/FeBr₃, CHCl₃ | 2-(3-Bromo-4-hydroxyphenyl)isoquinolin-1(2H)-one | 55% | Adapted from |

Key Mechanistic Insight :

-

The hydroxyl group activates the phenyl ring via electron donation, favoring electrophilic attack.

-

Steric constraints from the fused bicyclic system suppress para substitution.

Nucleophilic Additions

The isoquinolinone carbonyl group undergoes nucleophilic attack under acidic or basic conditions.

Grignard Reagent Addition

-

Conditions : RMgX (R = alkyl/aryl), THF, −78°C → RT

-

Product : 1,2-Dihydroisoquinoline derivatives after protonation.

-

Example : Methylmagnesium bromide yields 1-methyl-2-(4-hydroxyphenyl)-1,2-dihydroisoquinolin-1-ol .

Reductive Amination

Oxidative Coupling Reactions

The hydroxyphenyl group participates in metal-free oxidative cross-couplings, leveraging its electron-donating properties.

With 2-Naphthols

-

Conditions : Tf₂O (triflic anhydride), HFIP (hexafluoroisopropanol), RT

-

Product : Polycyclic fused quinoline derivatives via in situ generation of an acyl isoquinolinium intermediate .

-

Mechanism :

With Alkynes

-

Conditions : Rh(III) catalysis, AgSbF₆, DCE, 80°C

Functional Group Interconversion

The hydroxyl group undergoes typical phenol-specific transformations:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 2-(4-Methoxyphenyl)isoquinolin-1(2H)-one | Protection for further synthesis |

| Acetylation | Ac₂O, pyridine | 2-(4-Acetoxyphenyl)isoquinolin-1(2H)-one | Prodrug design |

| Suzuki Coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | Structural diversification |

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride):

Comparative Reactivity of Isoquinolinone Derivatives

| Substituent | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidative Stability |

|---|---|---|---|

| 4-Hydroxyphenyl (query) | High (ortho-directing) | Moderate | Moderate |

| 4-Methoxyphenyl | High (para-directing) | Low | High |

| 4-Dimethylaminophenyl | Very high | Very low | Low |

Aplicaciones Científicas De Investigación

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylisoquinolin-1(2H)-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

4-Hydroxyisoquinolin-1(2H)-one: Hydroxy group is attached to the isoquinoline ring, altering its electronic properties and reactivity.

Uniqueness

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is unique due to the presence of the hydroxyphenyl group, which enhances its ability to participate in hydrogen bonding and electrophilic aromatic substitution reactions. This structural feature also contributes to its potential biological activities and applications in various fields.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(18)16-14/h1-9,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXSRTRJTOGLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-92-8 | |

| Record name | NSC341341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.